molecular formula C17H12F2N2O3 B5524405 N-(3,4-difluorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

N-(3,4-difluorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

Cat. No. B5524405
M. Wt: 330.28 g/mol
InChI Key: BSFMKDRNNUYKNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds typically involves multi-step chemical reactions, starting from specific phenyl or isoindole derivatives. For instance, a compound was synthesized by reacting 2-(5-amino-4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione with 3-chloro-2,2-dimethylpropanoyl chloride, showcasing the complexity and precision required in such synthesis processes (Huang Ming-zhi et al., 2005).

Molecular Structure Analysis

Molecular structure determination, such as X-ray crystallography, plays a crucial role in understanding the configuration and conformation of these compounds. The detailed crystallographic analysis provides insights into the spatial arrangement of atoms within the molecule, which is essential for elucidating its reactivity and interaction with biological targets. For example, the crystal structure of a closely related compound was elucidated, revealing its triclinic space group and various crystallographic parameters (Huang Ming-zhi et al., 2005).

Scientific Research Applications

Synthesis and Chemical Properties

Research in the field of chemistry has focused on synthesizing novel compounds and exploring their chemical properties. For instance, the development of bench-stable fluorination reagents like 3,3-Difluoro-1,2-diphenylcyclopropene (CpFluor) demonstrates advancements in the deoxyfluorination of carboxylic acids to afford various acyl fluorides under neutral conditions. This illustrates the ongoing efforts in creating efficient methods for the synthesis and functionalization of complex organic molecules, which could be relevant for the synthesis and modification of the compound (Wang et al., 2021).

Medicinal Chemistry and Drug Discovery

Compounds with structural similarities have been explored for their potential in drug discovery and development. For example, research on novel analgesic-antiinflammatory salicylates such as 5-(2,4-Difluorophenyl)salicylic acid (diflunisal) highlights the exploration of chemically distinct compounds for enhanced efficacy and safety compared to traditional drugs like aspirin. Such studies underscore the importance of chemical innovation in developing new therapeutic agents with potential applications in treating various conditions (Hannah et al., 1978).

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics and metabolism of chemical compounds is crucial for their development into safe and effective drugs. Studies on compounds such as S-1, a selective androgen receptor modulator, provide insight into how molecular properties influence pharmacokinetic characteristics, including absorption, distribution, metabolism, and excretion. Such research is vital for predicting the behavior of new compounds in biological systems and optimizing their therapeutic profiles (Wu et al., 2006).

Environmental and Ecological Studies

Research on the movement and retention of agrochemicals, such as propanil (N-(3,4-dichlorophenyl)propanamide), in ecological systems highlights the broader applications of chemical compounds beyond medicinal uses. Studies examining the environmental fate of these compounds can inform safer and more sustainable agricultural practices, as well as the mitigation of potential ecological impacts (Perera et al., 1999).

properties

IUPAC Name

N-(3,4-difluorophenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2O3/c18-13-6-5-10(9-14(13)19)20-15(22)7-8-21-16(23)11-3-1-2-4-12(11)17(21)24/h1-6,9H,7-8H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFMKDRNNUYKNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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